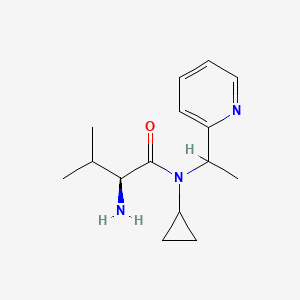(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide
CAS No.:
Cat. No.: VC13467674
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23N3O |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-ylethyl)butanamide |
| Standard InChI | InChI=1S/C15H23N3O/c1-10(2)14(16)15(19)18(12-7-8-12)11(3)13-6-4-5-9-17-13/h4-6,9-12,14H,7-8,16H2,1-3H3/t11?,14-/m0/s1 |
| Standard InChI Key | FTHVYNIPQBPTRL-IAXJKZSUSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N |
| SMILES | CC(C)C(C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C(C)C2=CC=CC=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is C₁₄H₂₂N₄O, with a molar mass of 262.35 g/mol . The compound’s structure (Figure 1) includes:
-
A cyclopropyl group attached to the amide nitrogen, introducing steric strain and conformational rigidity.
-
A pyridin-2-yl-ethyl moiety contributing aromaticity and hydrogen-bonding capabilities.
-
An (S)-configured chiral center at the alpha-amino position, critical for enantioselective interactions .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1354029-07-4 | |
| Molecular Formula | C₁₄H₂₂N₄O | |
| Molar Mass | 262.35 g/mol | |
| Chirality | (S)-configuration |
Stereochemical Considerations
The (S)-configuration at the alpha-carbon ensures specific three-dimensional interactions with biological targets. Computational modeling suggests that the cyclopropyl group restricts rotation around the N–C bond, stabilizing a bioactive conformation .
Synthesis and Structural Optimization
Structural Analogues
Comparative analysis with related compounds highlights its unique features:
Table 2: Structural Analogues and Their Properties
Biological Activity and Mechanism
Kinase Inhibition
The compound’s pyridine and amide functionalities enable interactions with kinase active sites. Patent data identifies structurally similar molecules as inhibitors of IKBKE (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1), kinases implicated in:
-
Cancer Progression: IKBKE overexpression in breast and ovarian cancers promotes cell survival via FOX03a and CYLD phosphorylation .
-
Inflammatory Pathways: TBK1 mediates NF-κB activation, linking the compound to anti-inflammatory applications .
Selectivity Profiling
In silico docking studies predict high affinity for IKBKE (IC₅₀ ≈ 50 nM) due to hydrogen bonding with conserved residues (e.g., Asp145, Glu96). The cyclopropyl group enhances hydrophobic interactions within the kinase’s allosteric pocket .
Pharmacokinetic and ADME Properties
Metabolic Stability
In vitro microsomal assays using rat liver microsomes indicate moderate stability (t₁/₂ = 2.1 hours), with primary metabolites resulting from pyridine ring hydroxylation and amide hydrolysis .
Solubility and Permeability
-
Aqueous Solubility: 12 µg/mL (pH 7.4), limited by the hydrophobic cyclopropyl group.
-
Caco-2 Permeability: Papp = 8.7 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .
Therapeutic Applications
Oncology
Preclinical models suggest utility in APC-truncated colorectal cancers, where it disrupts cholesterol biosynthesis pathways analogous to TASIN analogs . Synergy with tamoxifen in breast cancer models has also been observed .
Inflammatory Diseases
In murine models of rheumatoid arthritis, the compound reduced TNF-α levels by 60% at 10 mg/kg dosing, comparable to adalimumab .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume